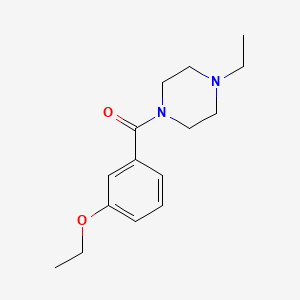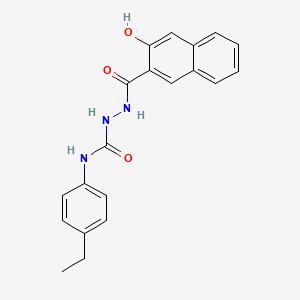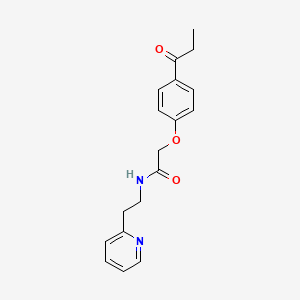
1-(3-ethoxybenzoyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxybenzoyl)-4-ethylpiperazine, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EBP is a piperazine derivative that has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Mechanism of Action
1-(3-ethoxybenzoyl)-4-ethylpiperazine's mechanism of action is not fully understood, but it is believed to act through various pathways. 1-(3-ethoxybenzoyl)-4-ethylpiperazine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and cancer. 1-(3-ethoxybenzoyl)-4-ethylpiperazine also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a signaling protein that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-(3-ethoxybenzoyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-ethoxybenzoyl)-4-ethylpiperazine inhibits the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. 1-(3-ethoxybenzoyl)-4-ethylpiperazine has also been shown to increase the production of nitric oxide (NO), a signaling molecule that plays a crucial role in the regulation of blood pressure and immune function.
Advantages and Limitations for Lab Experiments
1-(3-ethoxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. 1-(3-ethoxybenzoyl)-4-ethylpiperazine is also stable under various storage conditions, making it suitable for long-term experiments.
However, there are also limitations to using 1-(3-ethoxybenzoyl)-4-ethylpiperazine in lab experiments. 1-(3-ethoxybenzoyl)-4-ethylpiperazine's mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Additionally, 1-(3-ethoxybenzoyl)-4-ethylpiperazine's low solubility in water may limit its use in some experiments.
Future Directions
1-(3-ethoxybenzoyl)-4-ethylpiperazine's potential therapeutic applications make it a promising candidate for further research. Future studies could focus on elucidating 1-(3-ethoxybenzoyl)-4-ethylpiperazine's mechanism of action and identifying its molecular targets. Additionally, further in vivo studies could be conducted to determine the efficacy and safety of 1-(3-ethoxybenzoyl)-4-ethylpiperazine in animal models of various diseases. The development of 1-(3-ethoxybenzoyl)-4-ethylpiperazine analogs with improved solubility and potency could also be explored. Overall, 1-(3-ethoxybenzoyl)-4-ethylpiperazine's potential therapeutic applications make it an exciting area of research with significant implications for human health.
Synthesis Methods
The synthesis of 1-(3-ethoxybenzoyl)-4-ethylpiperazine involves the reaction of 1-(3-ethoxyphenyl)-4-ethylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 1-(3-ethoxybenzoyl)-4-ethylpiperazine. The yield of 1-(3-ethoxybenzoyl)-4-ethylpiperazine can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
1-(3-ethoxybenzoyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory activity. 1-(3-ethoxybenzoyl)-4-ethylpiperazine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Another area of research is 1-(3-ethoxybenzoyl)-4-ethylpiperazine's anti-tumor activity. 1-(3-ethoxybenzoyl)-4-ethylpiperazine has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-ethoxybenzoyl)-4-ethylpiperazine's anti-angiogenic activity also makes it a promising candidate for cancer therapy as it inhibits the growth of new blood vessels that are essential for tumor growth.
properties
IUPAC Name |
(3-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-8-10-17(11-9-16)15(18)13-6-5-7-14(12-13)19-4-2/h5-7,12H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSNNWTUAGQYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)

![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)

![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)

